
PH-797804
描述
PH-797804 is a complex organic compound with a molecular formula of C22H19BrF2N2O3 . This compound is characterized by the presence of bromine, fluorine, and a pyridinone ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PH-797804 involves multiple steps, starting with the preparation of intermediate compounds. . The final step involves the coupling of the pyridinone ring with the benzamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.
化学反应分析
Types of Reactions
PH-797804 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Cancer Therapy
PH-797804 has been extensively studied for its role in enhancing the efficacy of chemotherapeutic agents, particularly cisplatin. Research indicates that:
- Increased Apoptosis : Cancer cells treated with this compound exhibited heightened sensitivity to cisplatin, leading to increased cell death as evidenced by Annexin V staining and Western blot analysis .
- Mechanistic Insights : The compound's inhibition of p38 MAPK was shown to activate the c-Jun N-terminal kinase (JNK) pathway, contributing to apoptosis in breast and colon cancer cells .
Chronic Inflammatory Diseases
This compound is being investigated for its therapeutic potential in chronic obstructive pulmonary disease (COPD). A randomized clinical trial demonstrated:
- Efficacy and Safety : The oral administration of this compound showed promise in reducing inflammation associated with COPD, although further studies are necessary to confirm long-term benefits and safety profiles .
Neuroinflammation
Recent studies have explored the use of this compound in neuroinflammatory contexts:
- Nasal Administration : Encapsulated in chitosan nanocapsules, this compound has been shown to effectively inhibit p38 MAPK activity in the brain, suggesting potential applications for neurodegenerative diseases .
- In Vitro Studies : Experiments indicated that treatment with this compound-loaded nanocapsules reduced phosphorylated p38 MAPK levels in cortical neurons subjected to inflammatory stimuli, highlighting its role in modulating neuroinflammation .
Pharmacokinetics
A pharmacokinetic study conducted on Wistar rats provided insights into the absorption and distribution of this compound:
- Quantification Methodology : A validated UPLC-MS/MS method was developed for measuring plasma concentrations of this compound, demonstrating linearity over a wide concentration range .
- Dosing Information : The pharmacokinetic profiles indicated a linear relationship between dosage and plasma concentration, which is crucial for determining safe and effective dosing regimens in clinical settings .
Data Table: Summary of Research Findings
作用机制
The mechanism of action of PH-797804 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, PH-797804 is unique due to its specific combination of functional groups and structural features
生物活性
PH-797804 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting p38α and p38β isoforms. This compound has garnered significant attention due to its potential therapeutic applications in inflammatory diseases and cancer treatment. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C22H19BrF2N2O3
- Molecular Weight : 465.3 g/mol
- IC50 Values :
- p38α: 26 nM
- p38β: 102 nM
The compound exhibits over 100-fold selectivity for p38α/β compared to 71 other kinases, including p38γ, p38δ, JNK, and ERK2 .
This compound inhibits the phosphorylation of various substrates involved in inflammatory responses. It effectively suppresses lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in U937 monocytes in vitro. The compound has demonstrated the ability to block RANKL- and M-CSF-induced osteoclast formation with an IC50 of 3 nM in primary rat bone marrow cells .
In Vivo Studies
Research indicates that this compound is orally active and can significantly reduce inflammation in various animal models:
- Arthritis Models : In both rat and mouse models of collagen-induced arthritis, this compound treatment led to a notable decrease in joint inflammation and associated bone loss. The effective doses were determined to be 0.07 mg/kg for rats and 0.095 mg/kg for cynomolgus monkeys .
- Acute Inflammatory Responses : In vivo studies showed that oral administration effectively inhibited acute inflammatory responses induced by systemic endotoxin administration in animal models .
Case Studies and Research Findings
- Cancer Sensitization :
- Chronic Inflammation :
- Pharmacological Characterization :
Comparative Efficacy
Compound | Target | IC50 (nM) | Selectivity | Applications |
---|---|---|---|---|
This compound | p38 MAPK | 26 (p38α) | >100-fold over others | Anti-inflammatory, Cancer |
SB203580 | p38 MAPK | ~20 | Moderate | Anti-inflammatory |
Birb796 | p38 MAPK | ~30 | Moderate | Anti-inflammatory |
属性
IUPAC Name |
3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207342 | |
Record name | PH 797804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586379-66-0, 1358027-80-1 | |
Record name | PH 797804 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PH 797804 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PH-797804 (S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PH-797804 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PH 797804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-797804 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PH-797804, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PH-797804 interact with its target, p38 MAPK?
A1: this compound acts as an ATP-competitive inhibitor of the α isoform of human p38 MAP kinase. [] This means it competes with ATP for binding to the active site of the enzyme, thereby preventing its activation. []
Q2: What are the downstream effects of p38 MAPK inhibition by this compound?
A2: Inhibition of p38 MAPK by this compound blocks the downstream signaling cascade, resulting in reduced production of inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and prostaglandin E2. [, , , , ] This anti-inflammatory activity makes this compound a potential therapeutic candidate for chronic inflammatory diseases. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: This information can be calculated from the full chemical name provided but is not explicitly stated in the provided abstracts.
Q4: Is there any information available on the spectroscopic data of this compound?
A4: While the provided abstracts don't delve into detailed spectroscopic data, one study mentions utilizing MS/MS (tandem mass spectrometry) for the structural elucidation of this compound metabolites. []
Q5: How has computational chemistry been employed in the research of this compound?
A5: Computational modeling played a crucial role in identifying this compound as a potential drug candidate. [, , ] Molecular docking studies were used to predict the binding affinity of this compound isomers to p38α kinase. [, , ] These studies highlighted the superior binding of the atropic S (aS) isomer, later confirmed as the more potent atropisomer. [, , ] Density Functional Theory was also used to predict the rotational energy barrier associated with this compound atropisomers. []
Q6: How do structural modifications of this compound impact its activity?
A6: Research shows that this compound exists as two atropisomers due to restricted rotation around a key bond. [, , ] The aS atropisomer demonstrates significantly higher potency (>100-fold) compared to the aR isomer in inhibiting p38α kinase. [, ] This difference in activity is attributed to the favorable binding interactions of the aS isomer with the enzyme's active site. [, , ]
Q7: What evidence supports the in vitro and in vivo efficacy of this compound?
A7: this compound effectively inhibits the release of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated human monocyte-derived macrophages (MDMs). [] In animal models, this compound exhibits robust anti-inflammatory activity, reducing joint inflammation and bone loss in rat models of arthritis. [] Notably, in a mouse model of Alzheimer's disease, nasal administration of this compound encapsulated in chitosan nanocapsules successfully reduced p38 MAPK activity in the brain. []
Q8: Has this compound been evaluated in clinical trials, and what were the findings?
A8: Several clinical trials have investigated the safety and efficacy of this compound in patients with moderate to severe COPD. [, , , , , ] Results indicate that this compound demonstrates statistically significant improvements in lung function parameters, such as FEV1 (forced expiratory volume in 1 second), and dyspnea compared to placebo. [, , , , , ]
Q9: What is the safety profile of this compound?
A9: While generally well-tolerated, clinical trials have reported mild to moderate rash as a common adverse event associated with this compound. [, ] Further research is necessary to fully elucidate the long-term safety profile of this compound.
Q10: Are there strategies for improving the delivery of this compound to specific targets?
A10: Research suggests that encapsulating this compound in chitosan nanocapsules allows for effective brain-targeted delivery via nasal administration. [] This approach highlights the potential of nanotechnology-based drug delivery systems for enhancing the therapeutic efficacy of this compound. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。